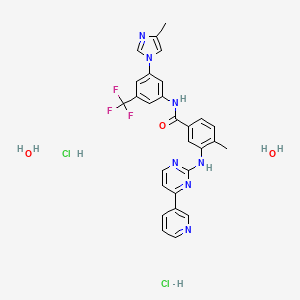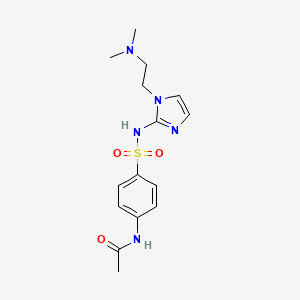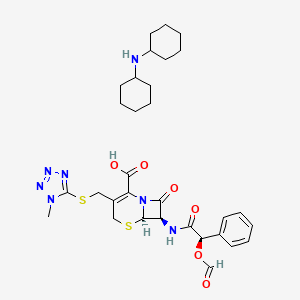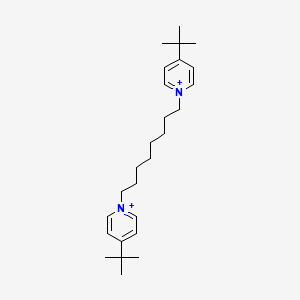
1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-cis)- is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the piperidinyloxy group: This can be achieved through the reaction of piperidine with appropriate oxidizing agents.
Glycosylation: The attachment of the hexopyranosyl moiety may involve glycosylation reactions using glycosyl donors and acceptors under acidic or basic conditions.
Coupling Reactions: The formation of the naphthacenyl core can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Protecting Group Strategies: Throughout the synthesis, protecting groups may be used to selectively protect reactive functional groups and prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-up of reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification Techniques: Utilizing techniques such as chromatography, crystallization, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, to form corresponding oxides and imines.
Reduction: Reduction reactions can convert ketone and oxo groups to alcohols and amines.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides and imines, while reduction may produce alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Its functional groups may allow it to act as a catalyst or ligand in various chemical reactions.
Biology
Biochemical Studies: The compound’s structure may enable it to interact with biological molecules, making it useful in biochemical research.
Drug Development: Its potential biological activity could be explored for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent due to its complex structure and functional groups.
Diagnostic Tools: It could be used in the development of diagnostic tools for detecting specific biological markers.
Industry
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Chemical Manufacturing: It could be used as a precursor or intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering specific signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2R-cis)-
- 1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-D-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-trans)-
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the arrangement of functional groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
84333-22-2 |
|---|---|
Molekularformel |
C26H42N2+2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
4-tert-butyl-1-[8-(4-tert-butylpyridin-1-ium-1-yl)octyl]pyridin-1-ium |
InChI |
InChI=1S/C26H42N2/c1-25(2,3)23-13-19-27(20-14-23)17-11-9-7-8-10-12-18-28-21-15-24(16-22-28)26(4,5)6/h13-16,19-22H,7-12,17-18H2,1-6H3/q+2 |
InChI-Schlüssel |
BGWSJOXUYWABSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCCCC[N+]2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



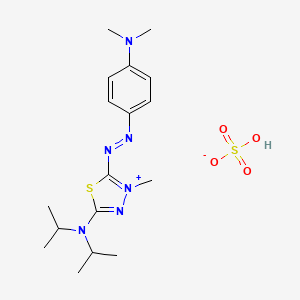

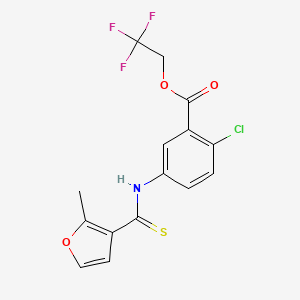


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)


